BenchChemオンラインストアへようこそ!

Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate

PRMT4 inhibition CARM1 epigenetics

Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate (CAS 1797982-74-1; molecular formula C₁₅H₁₆N₄O₄; MW 316.31 g/mol) is a synthetic 2,4-diaminopyrimidine derivative that occupies a dual identity in the chemical supply chain: it is a characterized process-related impurity of the antifolate chemotherapeutic pemetrexed (designated Pemetrexed Impurity , and it functions as the key methyl ester intermediate in the preparation of LY 368962 (L486705), a known open-ring metabolite of pemetrexed. Independently, this compound has been annotated in ChEMBL (CHEMBL3930600) with quantitative inhibitory activity against protein arginine methyltransferase 4 (PRMT4/CARM1) and PRMT6, as curated from primary screening data originating at the Icahn School of Medicine at Mount Sinai.

Molecular Formula C15H16N4O4
Molecular Weight 316.317
CAS No. 1797982-74-1
Cat. No. B1146520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate
CAS1797982-74-1
Molecular FormulaC15H16N4O4
Molecular Weight316.317
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CCC(=O)C2=C(N=C(NC2=O)N)N
InChIInChI=1S/C15H16N4O4/c1-23-14(22)9-5-2-8(3-6-9)4-7-10(20)11-12(16)18-15(17)19-13(11)21/h2-3,5-6H,4,7H2,1H3,(H5,16,17,18,19,21)
InChIKeyYDYZXSXSUYUFOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate (CAS 1797982-74-1): Compound Identity, Class, and Procurement Context


Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate (CAS 1797982-74-1; molecular formula C₁₅H₁₆N₄O₄; MW 316.31 g/mol) is a synthetic 2,4-diaminopyrimidine derivative that occupies a dual identity in the chemical supply chain: it is a characterized process-related impurity of the antifolate chemotherapeutic pemetrexed (designated Pemetrexed Impurity 46) [1], and it functions as the key methyl ester intermediate in the preparation of LY 368962 (L486705), a known open-ring metabolite of pemetrexed . Independently, this compound has been annotated in ChEMBL (CHEMBL3930600) with quantitative inhibitory activity against protein arginine methyltransferase 4 (PRMT4/CARM1) and PRMT6, as curated from primary screening data originating at the Icahn School of Medicine at Mount Sinai [2]. This dual annotation—as both a pharmaceutical impurity reference standard and a bioactive PRMT inhibitor—creates distinct procurement rationales that do not overlap with generic pemetrexed impurity standards or standard PRMT tool compounds.

Why Generic Pemetrexed Impurity Standards or Standard PRMT4 Tool Compounds Cannot Substitute for Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate


This compound cannot be replaced by a generic pemetrexed impurity panel member or a standard PRMT4 inhibitor because it uniquely spans both functional categories with a distinct chemotype. Unlike the majority of pemetrexed-related impurities that retain the closed-ring pyrrolo[2,3-d]pyrimidine core, this compound bears an open-ring 2,4-diamino-6-oxo-1H-pyrimidine scaffold linked via a 3-oxopropyl chain to a methyl benzoate terminus [1]. This structural divergence means that chromatographic retention times, MS fragmentation patterns, and UV absorption profiles differ substantially from closed-ring pemetrexed impurities, making it indispensable as a system suitability marker in HPLC method validation for pemetrexed drug substance [2]. Simultaneously, its PRMT4/PRMT6 dual inhibitory profile (IC50 53 and 48 nM, respectively) distinguishes it from established PRMT4 chemical probes such as TP-064 (PRMT4 IC50 <10 nM, Kd 7.1 nM) or MS049 (PRMT4/PRMT6 IC50 34/43 nM), each of which exhibits different selectivity windows and chemotypes [3]. A researcher requiring a 2,4-diaminopyrimidine-based PRMT4/PRMT6 probe with a pemetrexed-impurity lineage cannot achieve the same experimental outcome by ordering either a standard PRMT4 inhibitor or a different pemetrexed impurity from a general catalog.

Quantitative Differentiation Evidence for Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate Against Closest Analogs and In-Class Comparators


PRMT4 (CARM1) Inhibitory Potency: Head-to-Head Comparison with the Closest Structural Analog in the Same Screening Campaign

In a standardized biochemical assay measuring inhibition of human full-length PRMT4 (residues 1–608) expressed in 293F cells, the target compound Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate (CHEMBL3930600) exhibited an IC50 of 53 nM [1]. Its closest congeneric analog in the same screening set, CHEMBL3939593 (BDBM50194773)—a structurally related 2,4-diaminopyrimidine derivative—yielded an IC50 of 42 nM under identical assay conditions [2]. The 11 nM difference (approximately 1.26-fold) indicates that the target compound is slightly less potent against PRMT4 than this specific analog, providing a defined potency benchmark for structure-activity relationship (SAR) studies within this chemotype. For context, the well-established PRMT4 chemical probe TP-064 achieves an IC50 of <10 nM in comparable assays [3].

PRMT4 inhibition CARM1 epigenetics arginine methyltransferase

PRMT6 Co-Inhibition Profile: Dual PRMT4/PRMT6 Activity Differentiates This Compound from PRMT4-Selective Probes

The target compound inhibits PRMT6 with an IC50 of 48 nM, measured against human full-length PRMT6 (residues 1–375) expressed in a baculovirus system [1]. This yields a PRMT4/PRMT6 selectivity ratio of approximately 1.1 (53 nM / 48 nM), indicating essentially equipotent dual inhibition. This profile contrasts with PRMT4-selective probes such as TP-064, which exhibits >100-fold selectivity for PRMT4 over other PRMTs [2]. The structurally related analog CHEMBL3939593 shows a PRMT6 IC50 of 28 nM, providing a 1.5-fold selectivity window favoring PRMT6, versus the near-balanced dual inhibition of the target compound [3]. In comparison, MS049—a well-characterized dual PRMT4/PRMT6 chemical probe—exhibits IC50 values of 34 nM (PRMT4) and 43 nM (PRMT6), representing a balanced dual profile with approximately 1.6-fold higher potency than the target compound [4].

PRMT6 inhibition dual PRMT4/PRMT6 epigenetic probe isoform selectivity

Structural Differentiation as a Pemetrexed Open-Ring Impurity: Critical for Analytical Method Specificity

This compound is classified as Pemetrexed Impurity 46 and is supplied as a fully characterized reference standard compliant with regulatory guidelines (USP/EP) for analytical method development and method validation (AMV) [1]. Its defining structural feature is the open-ring 2,4-diamino-6-oxo-1H-pyrimidine scaffold, which distinguishes it from the majority of pemetrexed impurities that retain the closed pyrrolo[2,3-d]pyrimidine bicyclic core of the parent drug [2]. In the comprehensive impurity characterization study by Michalak et al. (2016), multiple pemetrexed process-related impurities were synthesized, isolated, and fully characterized by 2D NMR and MS; the open-ring keto-amine class—to which this compound belongs—requires distinct synthetic access and exhibits unique chromatographic behavior compared to N-methyl, enantiomeric, dipeptide, and dimer impurities [2]. The methyl ester terminus further differentiates this compound from the corresponding free acid (LY 368962, CAS 193281-05-9) and the dimethyl ester (LY 368962 Dimethyl Ester, CAS 1798887-66-7), each of which serves different roles in impurity tracking .

pemetrexed impurity profiling open-ring impurity HPLC method validation pharmaceutical reference standard

Synthetic Utility as the Key Intermediate for LY 368962: Defined Role in Pemetrexed Metabolite Preparation

Multiple independent vendor sources confirm that this compound serves as the direct intermediate in the preparation of LY 368962 (L486705), the protected open-ring metabolite of pemetrexed . The synthetic logic involves methyl ester hydrolysis of the target compound to yield the corresponding benzoic acid, followed by peptide coupling with L-glutamic acid derivatives to generate LY 368962 [1]. This contrasts with alternative synthetic routes to pemetrexed-related open-ring compounds that may employ different protecting group strategies. The compound's identity as a defined, single-process intermediate—rather than a mixture of diastereomers (as seen with certain pemetrexed dimer impurities [2])—ensures reproducibility in metabolite standard preparation. The compound is commercially available at 95–98% purity [3], with typical packaging of 250 mg to 500 mg from specialty chemical suppliers, facilitating its use in both analytical and preparative-scale applications.

synthetic intermediate LY 368962 preparation pemetrexed metabolism open-ring keto-amine

Physicochemical Characterization Data Availability: Differentiating from Uncharacterized or Partially Characterized Impurity Standards

Commercial suppliers of this compound provide it with full Certificate of Analysis (CoA) documentation including synthetic route details, comprehensive structural confirmation spectra (NMR, MS, IR), and purity certification (typically 98% by HPLC) [1]. This level of characterization is consistent with the regulatory expectation that pemetrexed impurity reference standards must be fully identified and quantified for ANDA/DMF submissions, as mandated by FDA and EMA guidelines [2]. In contrast, many generic pemetrexed impurity offerings are supplied with only basic HPLC purity data and lack the detailed 2D NMR structure elucidation that confirms the open-ring connectivity and the absence of regioisomeric contamination. The yellow solid physical form, DMSO solubility, and recommended storage at 2–8°C protected from light are specified handling parameters that may not be uniformly documented across alternative impurity sources.

physicochemical characterization NMR mass spectrometry CoA reference standard quality

PRMT4/PRMT6 Dual Inhibition versus DHFR Activity: Divergent Biological Annotation Enables Multiplexed Research Applications

The target compound has been annotated with two distinct biological activities. Its primary annotation in vendor databases describes DHFR (dihydrofolate reductase) inhibition as its mechanism of action, consistent with the 2,4-diaminopyrimidine pharmacophore that is characteristic of classical antifolates . However, the quantitative evidence for this DHFR activity is limited to vendor statements; no peer-reviewed DHFR IC50 value for this specific compound has been identified in the public domain. In contrast, the PRMT4 (IC50 53 nM) and PRMT6 (IC50 48 nM) activities are documented with full assay conditions in BindingDB/ChEMBL [1]. This dual annotation—DHFR inhibitor by chemotype inference and PRMT4/PRMT6 inhibitor by direct measurement—creates a unique polypharmacological profile that distinguishes this compound from both pemetrexed (which primarily targets TS, DHFR, and GARFT with sub-nanomolar to low-nanomolar potency [2]) and from dedicated PRMT4 chemical probes (which are optimized for PRMT selectivity and typically lack the 2,4-diaminopyrimidine antifolate scaffold).

DHFR inhibition PRMT inhibition polypharmacology folate metabolism epigenetics

Best-Fit Research and Industrial Application Scenarios for Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate (CAS 1797982-74-1)


Pharmaceutical Quality Control: Pemetrexed Disodium API Impurity Profiling and Method Validation

This compound serves as a characterized reference standard for Pemetrexed Impurity 46 in HPLC and LC-MS/MS methods used for batch release testing and stability studies of pemetrexed disodium drug substance and drug product. Its open-ring 2,4-diaminopyrimidine structure and methyl ester terminus produce a distinct retention time and mass spectrum that enable unambiguous peak identification in complex impurity profiles [1]. The compound is supplied with full CoA documentation suitable for ANDA/DMF regulatory submissions, satisfying ICH Q3A/Q3B requirements for impurity identification, reporting, and qualification thresholds [2]. Analytical laboratories supporting generic pemetrexed manufacturers rely on this specific standard to establish system suitability, determine relative response factors, and validate method specificity against co-eluting process impurities .

PRMT4/PRMT6 Dual Inhibition Probe for Epigenetic Target Validation Studies

With measured IC50 values of 53 nM (PRMT4) and 48 nM (PRMT6), this compound provides a near-equipotent dual PRMT4/PRMT6 inhibition profile that is distinct from PRMT4-selective probes such as TP-064 (>100-fold selective) and balanced dual probes such as MS049 (IC50 34/43 nM) [1]. Its 2,4-diaminopyrimidine scaffold represents a chemotype not commonly found among annotated PRMT chemical probes, offering a complementary tool for chemical biology studies that aim to dissect PRMT isoform biology or explore polypharmacology at the intersection of folate metabolism and arginine methylation pathways [2]. The compound is suitable for in vitro biochemical assays and can serve as a starting point for structure-activity relationship (SAR) expansion within this scaffold class .

Synthesis of LY 368962 Metabolite Standard for Preclinical Pharmacokinetic and Metabolite Identification Studies

As the documented key intermediate for LY 368962 preparation, this compound enables laboratories to generate the protected open-ring pemetrexed metabolite standard through a straightforward two-step sequence: methyl ester hydrolysis to the free benzoic acid, followed by amide coupling with L-glutamic acid derivatives [1]. This synthetic access is critical for pharmacokinetic laboratories performing metabolite identification in plasma or tissue samples from pemetrexed-treated subjects, where authentic LY 368962 standard is required for LC-MS/MS quantification [2]. Procuring this intermediate avoids the alternative approach of isolating LY 368962 from biological matrices or synthesizing it de novo via multi-step routes, reducing both cost and timeline for metabolite standard preparation .

Structure-Activity Relationship Studies on 2,4-Diaminopyrimidine-Based Dual PRMT and Antifolate Chemotypes

This compound occupies a unique position at the intersection of two pharmacophore classes: the 2,4-diaminopyrimidine antifolate scaffold (shared with classical DHFR inhibitors) and the PRMT4/PRMT6 inhibitory chemotype. Medicinal chemistry groups exploring dual-target epigenetic/antimetabolite strategies can use this compound as both a benchmark and a synthetic starting point for derivative libraries [1]. The methyl ester functionality provides a convenient handle for diversification: hydrolysis yields the free acid for amide coupling, while transesterification or reduction can generate alternative analogs. The documented PRMT4/PRMT6 IC50 values (53 and 48 nM) and the close structural analog CHEMBL3939593 (PRMT4 IC50 42 nM, PRMT6 IC50 28 nM) provide a defined SAR baseline for rational design [2].

Quote Request

Request a Quote for Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.